molecular formula C7H14N2O4S B1589847 1,2,3-Trimethylimidazolium methyl sulfate CAS No. 65086-12-6

1,2,3-Trimethylimidazolium methyl sulfate

Cat. No.: B1589847
CAS No.: 65086-12-6
M. Wt: 222.26 g/mol
InChI Key: OUAUEIYYLHUEPK-UHFFFAOYSA-M
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Description

1,2,3-Trimethylimidazolium methyl sulfate is a useful research compound. Its molecular formula is C7H14N2O4S and its molecular weight is 222.26 g/mol. The purity is usually 95%.
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Scientific Research Applications

Hydrogen Bonding Interactions

  • Application : Studying molecular interactions between water and ionic liquids like 1-ethyl-3-methylimidazolium ethyl sulfate.
  • Details : Using spectroscopy and quantum chemical calculations, researchers have investigated how these ionic liquids interact with water, revealing changes in hydrogen bonding interactions. This has implications for industrial applications of ionic liquids (Zhang, Wang, & Yu, 2010).

Efficient Synthesis of Ionic Liquids

  • Application : Creating new low-cost ionic liquids, including derivatives of 1,2,3-trialkylimidazolium alkyl sulfate.
  • Details : Researchers have developed a method for synthesizing these ionic liquids, which are stable, water-soluble, and have wide electrochemical windows. This is significant for producing ionic liquids more sustainably (Holbrey et al., 2002).

Catalysis in Organic Synthesis

  • Application : Various imidazolium-based ionic liquids are used as catalysts in organic synthesis.
  • Details : They have been effectively used for the synthesis of tetrasubstituted imidazoles, dihydropyrimidinones, and other organic compounds under solvent-free conditions. This represents a more environmentally friendly approach to chemical synthesis (Davoodnia et al., 2010; Kefayati et al., 2012; Khaligh, 2014).

Solvent-Free Synthesis

  • Application : Employing ionic liquids as solvents and catalysts for solvent-free chemical reactions.
  • Details : This method is used for the efficient synthesis of various organic compounds, highlighting the versatility and green chemistry aspects of ionic liquids (Hajipour et al., 2008; Niknam et al., 2009).

Diesel Fuel Desulfurization

  • Application : Using ionic liquids for the desulfurization of diesel fuel.
  • Details : Bronsted acidic ionic liquids like 1-butyl-3-methylimidazolium hydrogen sulfate have shown effectiveness in removing sulfur compounds from diesel, which is crucial for producing cleaner fuels (Gao et al., 2010).

Biodiesel Production

  • Application : Utilization in biodiesel production processes.
  • Details : Ionic liquids such as 1-butyl-3-methylimidazolium hydrogen sulfate have been used as catalysts in the transesterification of algae to produce biodiesel, demonstrating their role in renewable energy production (Sun et al., 2017).

Textile Industry Applications

  • Application : Chemical modification of silk fibroin in the textile industry.
  • Details : Ionic liquids are used for the homogeneous sulfation of silk fibroin, which enhances its properties for various applications (Liu et al., 2015).

Nanoparticle Synthesis

  • Application : In the synthesis and stabilization of nanoparticles.
  • Details : Ionic liquids play a role in creating magnetically recyclable heterogeneous catalysts for chemical reactions, showcasing their potential in nanotechnology (Alinezhad et al., 2015).

Mechanism of Action

Target of Action

It is known that this compound is used in the separation of organic dyes , suggesting that it may interact with these molecules as part of its function.

Mode of Action

It is used as a green mobile phase in thin-layer chromatography for the separation of organic dyes . This suggests that it may interact with these dyes, affecting their migration behavior on the chromatographic system.

Biochemical Pathways

Given its role in the separation of organic dyes , it may influence the pathways these dyes follow during chromatographic separation.

Result of Action

Its use in the separation of organic dyes suggests that it may influence the physical properties of these dyes, affecting their behavior in a chromatographic system .

Properties

IUPAC Name

methyl sulfate;1,2,3-trimethylimidazol-1-ium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N2.CH4O4S/c1-6-7(2)4-5-8(6)3;1-5-6(2,3)4/h4-5H,1-3H3;1H3,(H,2,3,4)/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUAUEIYYLHUEPK-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=[N+](C=CN1C)C.COS(=O)(=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80468886
Record name 1,2,3-Trimethylimidazolium methyl sulfate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80468886
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65086-12-6
Record name 1,2,3-Trimethylimidazolium methyl sulfate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80468886
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of studying the correlation between thermostability and stability of glycosidases in ionic liquids like 1,2,3-Trimethylimidazolium methyl sulfate?

A1: Glycosidases are enzymes that play crucial roles in various biological processes and have significant biotechnological applications. Understanding how their stability is affected by different solvents, like ionic liquids, is important for optimizing their industrial use. The study referenced in the abstract likely investigates whether a correlation exists between a glycosidase's inherent thermostability and its stability in the presence of this compound. [] This information could help predict the suitability of specific glycosidases for applications involving this ionic liquid.

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